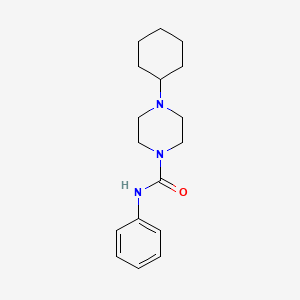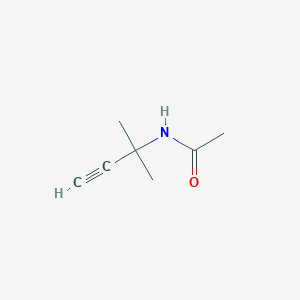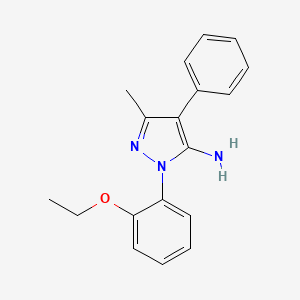![molecular formula C18H16N2 B3610008 7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3610008.png)
7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Descripción general
Descripción
“7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline” is a complex organic compound. It belongs to the class of compounds known as pyrroloquinolines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a quinoline ring system .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and varied. For instance, the Williamson-type reaction of two fragments involves the formation of an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline” would depend on various factors including its precise molecular structure, the dose, the route of exposure, and individual susceptibility. For instance, in vitro pharmacokinetic study ascertained the stability of a derivative of this compound in both simulated gastric fluid and simulated intestinal fluid. All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .
Direcciones Futuras
The future directions for research on “7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline” could include further exploration of its synthesis, characterization, and potential applications. For instance, it could be interesting to investigate its potential uses in medicinal chemistry, given the biological activity exhibited by some related compounds .
Propiedades
IUPAC Name |
7-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-7-8-14-12-15-9-10-20(16-5-3-2-4-6-16)18(15)19-17(14)11-13/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHHQDVOUROPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3C4=CC=CC=C4)C=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetyl-1-(ethylthio)-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B3609930.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3609938.png)


![N-(4-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3609963.png)
![5-amino-1-benzyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609979.png)

![2-(4-oxo-4H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3610000.png)
![5-chloro-7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol](/img/structure/B3610006.png)

![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B3610015.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylbenzamide](/img/structure/B3610025.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3610050.png)